4-iodo-1-(propan-2-yl)-1H-pyrazole-3-carbaldehyde
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Overview
Description
4-iodo-1-(propan-2-yl)-1H-pyrazole-3-carbaldehyde is a chemical compound with the molecular formula C7H9IN2O It is a pyrazole derivative, characterized by the presence of an iodine atom at the 4th position, an isopropyl group at the 1st position, and an aldehyde group at the 3rd position of the pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-iodo-1-(propan-2-yl)-1H-pyrazole-3-carbaldehyde typically involves the iodination of a pyrazole precursor followed by the introduction of the isopropyl and aldehyde groups. One common method involves the reaction of 4-iodopyrazole with isopropyl bromide in the presence of a base such as potassium carbonate to form 4-iodo-1-(propan-2-yl)-1H-pyrazole. This intermediate is then subjected to formylation using a reagent like Vilsmeier-Haack reagent (a mixture of phosphorus oxychloride and dimethylformamide) to introduce the aldehyde group at the 3rd position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-iodo-1-(propan-2-yl)-1H-pyrazole-3-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The iodine atom at the 4th position can be substituted with other nucleophiles such as amines, thiols, or cyanides under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride or potassium carbonate.
Major Products Formed
Oxidation: 4-iodo-1-(propan-2-yl)-1H-pyrazole-3-carboxylic acid.
Reduction: 4-iodo-1-(propan-2-yl)-1H-pyrazole-3-methanol.
Substitution: Various substituted pyrazoles depending on the nucleophile used.
Scientific Research Applications
4-iodo-1-(propan-2-yl)-1H-pyrazole-3-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It serves as a probe in biochemical studies to investigate enzyme activities and protein-ligand interactions.
Industry: Utilized in the development of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of 4-iodo-1-(propan-2-yl)-1H-pyrazole-3-carbaldehyde depends on its specific application. In biochemical studies, it may act as an inhibitor or activator of certain enzymes by binding to their active sites. The presence of the iodine atom and the aldehyde group can facilitate interactions with various molecular targets, influencing biological pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
4-iodo-1-(propan-2-yl)-1H-pyrazol-5-amine: Similar structure but with an amine group instead of an aldehyde group.
4-iodo-1-(propan-2-yl)-1H-pyrazole-3-methanol: Similar structure but with a primary alcohol group instead of an aldehyde group.
4-iodo-1-(propan-2-yl)-1H-pyrazole-3-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde group.
Uniqueness
The uniqueness of 4-iodo-1-(propan-2-yl)-1H-pyrazole-3-carbaldehyde lies in its specific functional groups, which confer distinct reactivity and potential for diverse applications. The combination of the iodine atom, isopropyl group, and aldehyde group makes it a versatile intermediate in organic synthesis and a valuable tool in scientific research.
Properties
CAS No. |
2054953-54-5 |
---|---|
Molecular Formula |
C7H9IN2O |
Molecular Weight |
264.1 |
Purity |
95 |
Origin of Product |
United States |
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